Gas-Phase Proton Affinity: Methanide vs. Hydride, Methoxide, and Phenyl Anion
Methanide exhibits a gas-phase proton affinity (PA) of 1743 kJ/mol, which is 68 kJ/mol greater than that of the hydride ion (H⁻, PA = 1675 kJ/mol) [1]. This difference quantifies methanide's superior thermodynamic driving force for proton capture in the gas phase. In comparison, methoxide (CH₃O⁻) has a PA of 1587 kJ/mol, and the phenyl anion (C₆H₅⁻) possesses a significantly lower PA of approximately 1155 kJ/mol (G3 composite method) [1][2].
| Evidence Dimension | Gas-phase proton affinity (kJ/mol) |
|---|---|
| Target Compound Data | 1743 |
| Comparator Or Baseline | Hydride ion: 1675; Methoxide: 1587; Phenyl anion: ~1155 |
| Quantified Difference | +68 vs. H⁻; +156 vs. methoxide; +588 vs. phenyl anion |
| Conditions | Gas phase, 298 K (theoretical and compiled experimental data) |
Why This Matters
The exceptionally high proton affinity directly informs the selection of methanide-derived reagents for deprotonating substrates with extremely low acidity, where weaker bases would be thermodynamically ineffective.
- [1] Jolly, W. L. (1991). Modern Inorganic Chemistry (2nd Ed.). New York: McGraw-Hill. Proton affinity data page. View Source
- [2] NIST Computational Chemistry Comparison and Benchmark DataBase. Calculated Proton Affinity for Phenyl Anion. G3 method: 1155 kJ/mol. View Source
